molecular formula C11H11N3O4S B5569771 2-ethyl-1-(2-nitrobenzenesulfonyl)-1H-imidazole

2-ethyl-1-(2-nitrobenzenesulfonyl)-1H-imidazole

Cat. No.: B5569771
M. Wt: 281.29 g/mol
InChI Key: KXFRYLXSBBBCEW-UHFFFAOYSA-N
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Description

2-ethyl-1-(2-nitrobenzenesulfonyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 2-position, a nitrobenzenesulfonyl group at the 1-position, and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-(2-nitrobenzenesulfonyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-nitrobenzenesulfonyl chloride and 2-ethylimidazole.

    Reaction: The 2-nitrobenzenesulfonyl chloride is reacted with 2-ethylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-(2-nitrobenzenesulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted imidazole derivatives.

Scientific Research Applications

2-ethyl-1-(2-nitrobenzenesulfonyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(2-nitrobenzenesulfonyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine
  • 2-ethyl-1-(2-nitrobenzenesulfonyl)benzimidazole
  • 2-ethyl-1-(2-nitrobenzenesulfonyl)imidazoline

Uniqueness

2-ethyl-1-(2-nitrobenzenesulfonyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-ethyl-1-(2-nitrophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-2-11-12-7-8-13(11)19(17,18)10-6-4-3-5-9(10)14(15)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFRYLXSBBBCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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